molecular formula C25H28ClNO5 B11449665 3-Cyclopentyl 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Cyclopentyl 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11449665
M. Wt: 457.9 g/mol
InChI Key: VGRIELWVEQPBKX-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure containing a quinoline ring fused with a cyclohexane ring.
  • Its systematic IUPAC name is quite a mouthful, but let’s break it down:

      3-Cyclopentyl: Indicates a cyclopentyl group attached at position 3 of the quinoline ring.

      6-methyl: Refers to a methyl group at position 6.

      4-(4-chlorophenyl): Describes a 4-chlorophenyl group attached at position 4.

      2,7-dimethyl: Indicates two methyl groups at positions 2 and 7.

      5-oxo: Refers to a ketone (carbonyl) group at position 5.

      1,4,5,6,7,8-hexahydro: Indicates a six-membered saturated ring (hexahydroquinoline) formed by reducing the double bonds in the quinoline ring.

      3,6-dicarboxylate: Specifies carboxylate groups at positions 3 and 6.

  • This compound has potential applications in drug discovery due to its structural features.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: The ketone group at position 5 can be oxidized to a carboxylic acid.

        Reduction: Reduction of the carbonyl group could yield a secondary alcohol.

        Substitution: The cyclopentyl and 4-chlorophenyl groups are susceptible to substitution reactions.

    • Common reagents include palladium catalysts, boron reagents, and reducing agents.
  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an antitumor or anti-inflammatory agent.

      Biological Studies: Investigating its effects on cellular pathways and receptors.

      Industrial Applications: Could be used as a precursor for other compounds.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • It likely interacts with specific protein targets or enzymes involved in disease pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other quinoline derivatives, such as quinine and chloroquine.
    • What sets this compound apart is its unique combination of cyclopentyl, chlorophenyl, and hexahydroquinoline moieties.

    Properties

    Molecular Formula

    C25H28ClNO5

    Molecular Weight

    457.9 g/mol

    IUPAC Name

    3-O-cyclopentyl 6-O-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

    InChI

    InChI=1S/C25H28ClNO5/c1-13-12-18-22(23(28)19(13)24(29)31-3)21(15-8-10-16(26)11-9-15)20(14(2)27-18)25(30)32-17-6-4-5-7-17/h8-11,13,17,19,21,27H,4-7,12H2,1-3H3

    InChI Key

    VGRIELWVEQPBKX-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCC3)C4=CC=C(C=C4)Cl)C(=O)C1C(=O)OC

    Origin of Product

    United States

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